4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzodioxole and naphthyl components. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the thiol group and the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which can be screened for potential biological activity.
Biology: In biological research, 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can be employed as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique properties can enhance the performance of products in areas such as coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
1-[4-(1,3-Benzodioxol-5-yl)-2,5-dimethylfuran-3-yl]ethanone
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines
Uniqueness: 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol stands out due to its combination of benzodioxole, naphthyl, and triazole groups. This unique structure provides it with distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c27-20-22-21-19(23(20)14-8-9-17-18(10-14)26-12-25-17)11-24-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVQBZXYHAAPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)COC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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